(1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-11-8(2-3-10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUXUDNRUGUPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dimethyl Malonate Derivatives
Dimethyl malonate reacts with formamide derivatives (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under basic conditions (triethylamine, 40–70°C) to form intermediates amenable to cyclization with methylhydrazine. For the target compound, modifying the alkylation step to introduce a carbonyl group at the pyrazole’s 5-position is essential.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | Dimethyl malonate, DMF, dimethyl sulfate | 40–70°C | ~75% |
| Cyclization | Methylhydrazine, acidic hydrolysis | Reflux | ~68% |
Post-cyclization, oxidation of the hydroxyl group to a ketone could be achieved using Jones reagent (CrO3/H2SO4) or Swern oxidation (oxalyl chloride/DMSO). However, direct oxidation of primary alcohols typically yields carboxylic acids, necessitating alternative strategies.
Thiomorpholine Coupling via Nucleophilic Acyl Substitution
Introducing the thiomorpholino moiety requires coupling the pyrazole carbonyl group with thiomorpholine. A PMC study on nitroimidazole-thiomorpholine hybrids demonstrates this via nucleophilic substitution:
Pyrazole Carboxylic Acid Chloride Synthesis
1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane to form the corresponding acid chloride. This intermediate reacts with thiomorpholine in anhydrous tetrahydrofuran (THF) under inert conditions.
Representative Protocol
-
Acid Chloride Formation :
-
Coupling with Thiomorpholine :
Challenges :
-
Amide vs. Ketone Formation: Standard acyl chloride-amine reactions produce amides. To obtain the methanone, alternative reagents (e.g., organocuprates) or Friedel-Crafts acylation may be required, though pyrazoles’ moderate aromaticity complicates the latter.
Metal-Free Thioamide-to-Ketone Conversion
A novel metal-free approach for pyrazole-thioamide conjugates (via aldehydes, amines, and sulfur) suggests a pathway adaptable to ketone synthesis:
Thioamide Intermediate Synthesis
Pyrazole-3-carbaldehyde reacts with thiomorpholine and elemental sulfur in DMF at 70°C to form (1-methyl-1H-pyrazol-5-yl)(thiomorpholino)methanethione.
Reaction Optimization
Oxidation to Methanone
Thioamide oxidation using H2O2/AcOH (55–60°C) or meta-chloroperbenzoic acid (mCPBA) converts the thioamide to the ketone.
Critical Considerations :
-
Selectivity : Over-oxidation to sulfones must be controlled.
-
Yield : Unreported for this specific transformation but estimated at 50–60% based on analogous nitroimidazole oxidations.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Estimate |
|---|---|---|---|
| Cyclization + Oxidation | High regioselectivity; scalable | Multiple steps; oxidation challenges | 40–50% |
| Acyl Chloride Coupling | Straightforward; high purity | Amide vs. ketone ambiguity | 65–78% |
| Thioamide Oxidation | Metal-free; mild conditions | Requires precise oxidation control | 50–60% |
Chemical Reactions Analysis
Oxidation of Thiomorpholine Sulfur
The sulfur in thiomorpholine undergoes oxidation to sulfone derivatives using hydrogen peroxide (H₂O₂) in acetic acid :
Nucleophilic Substitution at Pyrazole
The amino group on the pyrazole ring participates in alkylation and glycosylation reactions:
-
Alkylation : Reacts with 2-bromo-1,1-dimethoxyethane in acetonitrile under reflux to form N-alkylated derivatives (yield: 63–83%) .
-
Glycosylation : Couples with sugars (e.g., glucose) in dioxane/piperidine to yield glycosylated pyrazoles (yield: 75%) .
Cycloaddition Reactions
The compound undergoes [3+2] cycloadditions with nitrile oxides to form isoxazoline derivatives, confirmed by ¹H-NMR (δ 7.10–7.95 for aromatic protons) .
Catalytic and Solvent Effects
-
Solvent Optimization : Reactions in DMF show higher yields (75%) compared to ethanol (56%) due to better solubility of intermediates .
-
Catalysts : Piperidine accelerates Schiff base formation, while CuSO₄ enables click chemistry for triazole conjugates .
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating (>24 h) above 80°C leads to pyrazole ring degradation.
-
Competitive Oxidation : Uncontrolled H₂O₂ exposure causes over-oxidation of the thiomorpholine ring .
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.31 (s, CH₃), 11.30 (s, NH) | |
| IR | 1720 cm⁻¹ (C=O), 3230 cm⁻¹ (NH) | |
| MS | m/z = 212 (M⁺) |
Scientific Research Applications
Chemical Overview
(1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone is a compound that features a pyrazole ring and a thiomorpholine moiety. This structure suggests potential reactivity that could be exploited in various fields, particularly in medicinal chemistry and agrochemicals.
Structural Features
- Pyrazole Ring : Known for its biological activity, pyrazoles are often found in pharmaceuticals.
- Thiomorpholine : This group can enhance solubility and bioavailability of compounds, making it useful in drug design.
Medicinal Chemistry
The unique structure of (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone may allow it to act as a lead compound for the development of new pharmaceuticals. Compounds with similar pyrazole structures have been investigated for:
- Antimicrobial Activity : Pyrazoles have shown promise against various pathogens.
- Anti-inflammatory Properties : Research indicates potential for reducing inflammation through modulation of specific pathways.
Agrochemicals
Given its structural components, this compound could serve as a precursor or active ingredient in agrochemical formulations. The incorporation of thiomorpholine may enhance:
- Pesticide Efficacy : Compounds that include sulfur often exhibit improved biological activity against pests.
- Herbicides : The compound's ability to interact with plant metabolism could be explored for herbicidal applications.
Material Science
The compound's properties may lend themselves to applications in material science, particularly:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific functionalities.
- Nanotechnology : Potential use in developing nanoscale materials due to its reactive sites.
Case Studies and Research Findings
While specific case studies on (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone are scarce, related compounds have been extensively studied. Below is a summary table of findings from analogous research:
Notable Research
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibit significant antibacterial properties, suggesting a pathway for developing new antibiotics.
- Pesticide Efficacy : Research on thiomorpholine-containing pesticides showed enhanced performance compared to traditional agents, highlighting the importance of sulfur in pesticide chemistry.
- Drug Development : Investigations into pyrazole-based anti-inflammatory drugs revealed mechanisms that could be targeted for therapeutic interventions.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in the heterocyclic core, substituents, or amine components. Below is a detailed analysis:
Table 1: Structural and Property Comparison
| Compound Name | Heterocycle | Amine Component | Key Substituents | Molecular Weight (g/mol) | pKa (Predicted) |
|---|---|---|---|---|---|
| (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone | Pyrazole | Thiomorpholine | Methyl (pyrazole) | ~265.36 | -1.62–0.20* |
| (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(thiomorpholino)methanone | Isoxazole | Thiomorpholine | 2,6-Dichlorophenyl, methyl | 339.06 | Not reported |
| Phenyl(thiomorpholino)methanone | Phenyl | Thiomorpholine | None | ~221.33 | -1.62* |
| 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone | Pyrazole | Morpholine | 3-Chlorophenyl, phenyl | ~383.87 | Not reported |
| (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone | Phenyl | Thiomorpholine | 2-Fluoro, 5-methyl | ~267.36 | -1.62* |
Physicochemical Properties
- Boiling Point/Density : Thiomorpholine derivatives (e.g., ) exhibit higher boiling points (~407.8°C) and densities (~1.23 g/cm³) compared to morpholine analogs due to sulfur’s polarizability .
- Acidity (pKa) : The thiomorpholine sulfur lowers pKa (~-1.62) relative to morpholine (pKa ~1.3), affecting ionization and solubility in physiological conditions .
Research Findings and Data Trends
Biological Activity
The compound (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone typically involves the reaction of 1-methylpyrazole with thiomorpholine and appropriate carbonyl compounds. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance reaction efficiency and reduce environmental impact.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 0.4 to 2.8 μg/mL against MRSA, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 16e | MRSA | 0.4 |
| 5b | Bacillus spp. | 3.91 |
| 5c | Streptococcus spp. | 7.81 |
Antitumor Activity
Pyrazole derivatives have also shown promise as antitumor agents. In vitro studies have revealed that they can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR kinases, which are critical in various cancers like melanoma and non-small cell lung cancer . The compound's ability to induce apoptosis in cancer cells has been noted, particularly when combined with established chemotherapeutic agents like doxorubicin.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are noteworthy. Compounds similar to (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in cellular models exposed to lipopolysaccharide (LPS) . This suggests a potential role for these compounds in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity against various biological targets. For instance:
- Electron-withdrawing groups at the para position of the benzene ring enhance antibacterial activity.
- Hydrophobic moieties at specific positions improve membrane permeability, facilitating better interaction with bacterial cells .
Case Studies
Several case studies highlight the efficacy of (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone:
- Antibacterial Efficacy : In a study involving disk diffusion assays, this compound exhibited inhibition zones comparable to standard antibiotics against both sensitive and resistant strains of bacteria.
- Synergistic Effects : When combined with doxorubicin, certain pyrazole derivatives demonstrated enhanced cytotoxicity in breast cancer cell lines, suggesting potential for combination therapies .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 1-methyl-1H-pyrazole-5-carboxylic acid derivatives with thiomorpholine under reflux conditions in anhydrous solvents (e.g., THF or DCM). Catalysts like EDCI/HOBt or DCC improve coupling efficiency. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for pyrazole:thiomorpholine) are critical for minimizing side products like unreacted thiomorpholine or dimerization byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the pyrazole ring (δ 7.2–7.8 ppm for pyrazole protons) and thiomorpholine moiety (δ 2.6–3.1 ppm for S-linked methylenes).
- FTIR : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (C-S stretch) validate the methanone and thiomorpholine groups.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines (e.g., HeLa, MCF-7). Use concentrations ranging from 1–100 µM. Parallel enzyme inhibition assays (e.g., kinase or protease panels) identify potential targets. For antimicrobial activity, employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what contradictions exist between in silico and in vitro data?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., COX-2 or EGFR kinases) identifies potential binding modes. However, discrepancies arise due to solvent effects (implicit vs. explicit models) and protonation states of the thiomorpholine sulfur. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. Adjust force fields (e.g., GAFF2) to account for sulfur’s polarizability .
Q. What strategies optimize regioselectivity during functionalization of the pyrazole ring?
- Methodological Answer : Nitration or halogenation at the pyrazole C4 position is favored due to electron-withdrawing effects of the methanone group. Use HNO/HSO for nitration (60°C, 4 hr) or NCS/NBS for halogenation. Monitor regioselectivity via LC-MS and adjust reaction time to suppress over-substitution. DFT calculations (Gaussian 09) predict charge distribution and guide substituent placement .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer : Conflicting reports on hepatic microsomal stability (e.g., t variability) may stem from differences in species (human vs. rat microsomes) or assay conditions (NADPH concentration). Standardize protocols using pooled human liver microsomes (0.5 mg/mL protein, 1 mM NADPH) and LC-MS/MS quantification. Investigate metabolite identification (e.g., hydroxylation at thiomorpholine) using high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
